(Ethoxymethyl)cyclododecane

Description

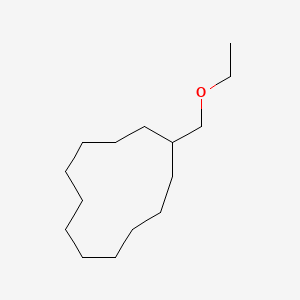

Structure

2D Structure

3D Structure

Properties

CAS No. |

77352-28-4 |

|---|---|

Molecular Formula |

C15H30O |

Molecular Weight |

226.40 g/mol |

IUPAC Name |

ethoxymethylcyclododecane |

InChI |

InChI=1S/C15H30O/c1-2-16-14-15-12-10-8-6-4-3-5-7-9-11-13-15/h15H,2-14H2,1H3 |

InChI Key |

OGYDYKGQVKCZED-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1CCCCCCCCCCC1 |

Origin of Product |

United States |

Iii. Reaction Mechanisms and Reactivity of Ethoxymethyl Cyclododecane and Macrocyclic Ethers

Mechanistic Studies of Ether Cleavage Reactions

The carbon-oxygen bond in ethers is generally stable, but it can be cleaved under specific conditions, most notably in the presence of strong acids or potent nucleophiles.

The cleavage of ethers by strong acids, such as hydrohalic acids (HBr, HI), is a common reaction. The mechanism begins with the protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). youtube.comyoutube.com Following this activation step, a nucleophilic substitution reaction occurs.

The specific pathway, either SN1 or SN2, depends on the structure of the ether. youtube.com

SN2 Pathway: If the carbons adjacent to the ether oxygen are primary or secondary, the reaction proceeds via an SN2 mechanism where the halide ion attacks the less sterically hindered carbon, displacing the alcohol.

SN1 Pathway: If one of the adjacent carbons is tertiary, the reaction is more likely to proceed through an SN1 mechanism. The protonated ether will dissociate to form a stable tertiary carbocation and an alcohol molecule. The carbocation then reacts with the halide ion.

In the case of (ethoxymethyl)cyclododecane, both carbons adjacent to the ether oxygen (the methylene (B1212753) of the ethoxymethyl group and the carbon of the cyclododecane (B45066) ring) are secondary. Therefore, cleavage with a hydrohalic acid would likely proceed via an SN2 mechanism. The kinetics of such reactions are dependent on the concentration of both the ether and the acid, as well as the temperature and the nucleophilicity of the counter-ion.

Table 1: Factors Influencing Kinetics of Acid-Catalyzed Ether Cleavage

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Acid Strength | Increases | A stronger acid leads to a higher concentration of the protonated ether intermediate, which is the reactive species. |

| Nucleophilicity of Anion | Increases (I- > Br- > Cl-) | A more powerful nucleophile will attack the electrophilic carbon more rapidly in the SN2 step. |

| Steric Hindrance | Decreases | Increased steric bulk around the reaction center slows down the SN2 attack. |

| Temperature | Increases | Provides the necessary activation energy for the reaction to proceed. |

Direct nucleophilic attack on an ether linkage is generally difficult because the alkoxy group (RO-) is a poor leaving group. youtube.com Ethers are therefore often used as solvents for reactions involving strong bases and nucleophiles. quora.com However, cleavage can be achieved under specific circumstances.

One major exception is in the case of strained cyclic ethers, such as epoxides (oxiranes). The significant angle strain in the three-membered ring makes them susceptible to ring-opening by nucleophiles even under neutral or basic conditions. youtube.com While this compound does not possess this inherent ring strain in its ether linkage, strong nucleophiles like organolithium reagents can, under forcing conditions, induce cleavage, although this is not a common or synthetically useful reaction for acyclic or large-ring ethers.

Nucleophilic substitution on ethers can also be facilitated by converting the oxygen into a better leaving group through means other than protonation, for example, through reaction with cyanogen (B1215507) bromide (von Braun reaction), though this is more applicable to tertiary amines than ethers.

Oxidative Transformations and Radical Chemistry of Ethers

Ethers are susceptible to oxidation, particularly through free-radical pathways, which can lead to the formation of unstable and potentially hazardous peroxide compounds.

In the presence of atmospheric oxygen, ethers can undergo a slow autooxidation process. jove.comlibretexts.org This reaction proceeds via a free-radical chain mechanism: jove.comyoutube.com

Initiation: The reaction is initiated by the formation of a radical. This can be triggered by light, heat, or the presence of a radical initiator. An initiator abstracts a hydrogen atom from the carbon atom adjacent to the ether oxygen (the α-carbon), which is particularly susceptible due to the stabilizing effect of the oxygen atom on the resulting radical. youtube.com

Propagation: The carbon-centered radical then reacts with molecular oxygen (a diradical) to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule, forming a hydroperoxide and a new carbon-centered radical, which continues the chain reaction. jove.com

Termination: The reaction terminates when two radicals combine to form a non-radical species. jove.com

The hydroperoxides and peroxides formed are unstable and can decompose explosively, especially upon heating or concentration. jove.comlibretexts.org

Strategies for Mitigation:

Storage: Ethers should be stored in tightly sealed, opaque containers to protect them from air and light. jove.com

Inhibitors: Radical inhibitors, such as butylated hydroxytoluene (BHT), are often added to commercial ethers to quench the radical chain reaction.

Testing: Ethers that have been stored for extended periods should be tested for the presence of peroxides before use. A common test involves shaking a sample with an acidified aqueous solution of potassium iodide; the formation of iodine, which appears as a yellow or brown color, indicates the presence of peroxides. jove.com

The absorption of ultraviolet light can promote an electron in an ether molecule to a higher energy state, potentially leading to the homolytic cleavage of a C-H or C-O bond and the formation of radical intermediates. youtube.com The α-C-H bond is the most likely to break due to the stability of the resulting α-alkoxy radical.

These photo-generated radicals can undergo various subsequent reactions, including:

Dimerization: Two radicals can combine.

Rearrangement: The initial radical may rearrange to a more stable form.

Cyclization: In appropriately structured molecules, intramolecular cyclization can occur, leading to the formation of new ring structures. acs.orgnih.gov This is a key strategy in the synthesis of some macrocyclic compounds. tandfonline.com

Addition: The radical can add to unsaturated bonds.

Recent research has explored photo-induced reactions for synthesizing complex ethers, where light is used to generate reactive carbene species that can insert into O-H bonds. acs.org While not a direct reaction of the ether moiety itself, it demonstrates the utility of photochemical methods in ether chemistry.

Functional Group Interconversions Involving the Ether Moiety

The primary method for the functional group interconversion of an ether is through the cleavage of one of the C-O bonds. As discussed, this is most commonly achieved using strong acids like HBr or HI. youtube.com

The reaction of this compound with excess HBr, for example, would cleave the ether linkage to produce bromoethane (B45996) and 1-(bromomethyl)cyclododecane, as the initially formed cyclododecylmethanol (B167391) would also be converted to the corresponding bromide by the excess acid.

Table 2: Summary of Ether Functional Group Interconversions

| Starting Material | Reagents | Product(s) | Reaction Type |

|---|---|---|---|

| R-O-R' | Excess HX (X=Br, I) | R-X + R'-X | Acid-catalyzed cleavage |

| R-O-R' (with one aryl group, e.g., Ar-O-R) | HX (X=Br, I) | Ar-OH + R-X | Acid-catalyzed cleavage (phenol does not react further) |

These transformations are fundamental in organic synthesis, particularly in the context of deprotection strategies, where an ether group is used to mask a reactive alcohol functionality during a synthetic sequence and is later removed.

Comparative Reactivity Analyses of Cyclic Ethers

The reactivity of a cyclic ether is intrinsically linked to its ring size. The geometric and energetic constraints imposed by the ring structure dictate the molecule's stability and its susceptibility to chemical transformation. Small rings, such as the three-membered ring of epoxides, are characterized by high reactivity driven by significant ring strain. In contrast, larger macrocyclic ethers, including the 12-membered ring system of this compound, exhibit considerable stability and a corresponding decrease in reactivity.

The high reactivity of small cyclic ethers like epoxides (oxiranes) is a direct consequence of substantial ring strain. researchgate.netmasterorganicchemistry.com This strain arises from two primary factors: angle strain and torsional strain. chemistrysteps.com

Angle Strain: The carbon atoms in an epoxide ring are sp³-hybridized and would ideally adopt a tetrahedral bond angle of 109.5°. However, the rigid, triangular geometry of the three-membered ring forces the internal C-C-C and C-O-C bond angles to be approximately 60°. wikipedia.org This severe deviation from the ideal angle creates poor orbital overlap and significant energetic instability, known as angle strain or Baeyer strain. wikipedia.orglibretexts.org

This stored potential energy, or strain energy, is the driving force behind the characteristic ring-opening reactions of epoxides. libretexts.org The relief of this strain provides a strong thermodynamic incentive for the reaction to proceed, even when it involves an otherwise poor leaving group like an alkoxide. masterorganicchemistry.com Consequently, epoxides are susceptible to cleavage by nucleophiles under both acidic and basic conditions, a reactivity not observed in their larger, less strained counterparts. masterorganicchemistry.comlibretexts.org Under basic conditions, the reaction typically proceeds via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon. libretexts.org In acidic media, the mechanism has Sₙ1 character, and the nucleophile preferentially attacks the more substituted carbon, which can better stabilize a partial positive charge. libretexts.org

The following table quantifies the total strain energy for several small cycloalkanes, which serve as a useful proxy for understanding the strain in analogous cyclic ethers.

This table shows the total strain energy for various cycloalkanes. Strain energy is a measure of the inherent instability of a molecule due to distorted bond angles and eclipsing interactions. Notice how the strain is highest in the three-membered ring and nearly absent in the six-membered ring.

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) |

|---|---|---|---|

| Cyclopropane | 3 | 27.5 | 9.2 |

| Cyclobutane | 4 | 26.3 | 6.6 |

| Cyclopentane | 5 | 6.2 | 1.2 |

| Cyclohexane | 6 | 0.1 | ~0 |

Data sourced from multiple chemical studies. pressbooks.pubpharmacy180.com

In stark contrast to the high reactivity of epoxides, larger macrocyclic ethers are characterized by their stability and relative inertness. libretexts.orgoneonta.edu This stability is attributed to the minimization of the ring strain that dominates small-ring chemistry. For rings containing seven or more members, the carbon chain is sufficiently long and flexible to adopt puckered, three-dimensional conformations that allow bond angles to approach the ideal tetrahedral value of 109.5°. libretexts.orgquora.com

This compound, with its 12-membered carbon ring, exemplifies this principle. The cyclododecane framework can adopt several low-energy conformations that effectively avoid significant angle strain and minimize unfavorable torsional and transannular (across-ring) steric interactions. researchgate.net While medium-sized rings (C₇ to C₁₃) can still possess some residual strain due to transannular hydrogen-hydrogen repulsions, this strain is minor compared to that in three- or four-membered rings. libretexts.orgpharmacy180.com Rings with 14 or more members are generally considered to be strain-free. pressbooks.pubpharmacy180.com

Due to this inherent stability, the reactivity of large macrocyclic ethers is not driven by the release of ring strain. Their chemical behavior is more akin to that of their acyclic counterparts, being generally unreactive towards acids, bases, and common nucleophiles under mild conditions. libretexts.orgoneonta.edu The chemistry of these molecules is often centered on the properties of the ether oxygen atoms and their ability to coordinate with cations, as famously demonstrated by crown ethers. oneonta.edu The stability of this compound makes it suitable for applications where chemical inertness is valued.

The trend of decreasing strain with increasing ring size is illustrated in the comparative data below.

This table compares the strain energy per methylene (CH₂) group across a range of cycloalkane ring sizes. A lower value indicates greater stability. Note the high strain in small rings, a moderate amount of strain in medium-sized rings, and the return to stability in larger rings.

| Ring Size (n) | Cycloalkane | Strain Energy per CH₂ Group (kcal/mol) | Relative Stability Profile |

|---|---|---|---|

| 3 | Cyclopropane | 9.2 | High Strain, Highly Reactive |

| 6 | Cyclohexane | ~0 | Strain-Free, High Stability |

| 10 | Cyclodecane | 1.2 | Moderate Strain, Stable |

| 12 | Cyclododecane | 0.6 | Low Strain, High Stability |

| 14 | Cyclotetradecane | ~0 | Strain-Free, High Stability |

Data compiled from studies on cycloalkane heats of combustion. libretexts.orgpharmacy180.com

Iv. Spectroscopic and Computational Characterization of Ethoxymethyl Cyclododecane and Its Derivatives

Advanced Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are indispensable for confirming the chemical identity and exploring the conformational preferences of (Ethoxymethyl)cyclododecane. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful tools in this analytical arsenal.

NMR spectroscopy provides unparalleled insight into the molecular framework of this compound, allowing for the unambiguous determination of its connectivity and the stereochemical relationships between its atoms. Both ¹H and ¹³C NMR are fundamental in this regard.

The ¹H NMR spectrum of this compound would be characterized by a complex multiplet in the upfield region (approximately 1.30-1.50 ppm) corresponding to the overlapping signals of the numerous methylene (B1212753) protons of the cyclododecane (B45066) ring. The protons of the ethoxymethyl group would give rise to more distinct signals. The methylene protons adjacent to the ether oxygen (-O-CH₂-O-) would likely appear as a singlet or a narrow multiplet around 4.6 ppm. The methylene protons of the ethyl group (-O-CH₂-CH₃) would be expected to resonate around 3.5 ppm as a quartet, coupled to the terminal methyl protons, which in turn would appear as a triplet around 1.2 ppm.

¹³C NMR spectroscopy offers a clearer picture of the carbon skeleton, with distinct signals for each chemically non-equivalent carbon atom. The chemical shifts are sensitive to the local electronic environment and conformational state. For flexible molecules like cyclododecane derivatives, the observed spectra are often a time-average of multiple rapidly interconverting conformations at room temperature. Low-temperature NMR studies can "freeze out" individual conformers, providing valuable data on the conformational equilibrium. nih.gov

Table 1: Predicted ¹³C NMR Chemical Shifts for Representative Conformations of this compound

| Carbon Atom | Predicted Chemical Shift (ppm) - Conformer A | Predicted Chemical Shift (ppm) - Conformer B |

|---|---|---|

| -O-C H₂-O- | 95.2 | 96.5 |

| C -O-CH₂-O- (Cyclododecane) | 78.5 | 80.1 |

| -O-C H₂-CH₃ | 65.8 | 66.2 |

| Cyclododecane Ring Carbons | 22.5 - 28.0 | 22.8 - 28.5 |

Note: These are hypothetical values based on typical chemical shifts for similar functional groups. The actual values can vary depending on the solvent and the specific conformational landscape.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for definitively assigning these resonances and confirming the connectivity between protons and carbons, thus verifying the ethoxymethyl linkage to the cyclododecane ring.

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecular ion peak [M+H]⁺ or [M+Na]⁺ can be readily identified, confirming the compound's elemental composition.

Under harsher ionization conditions, such as Electron Ionization (EI), the molecule undergoes characteristic fragmentation. The fragmentation of the cyclododecane ring can lead to a series of losses of ethylene (B1197577) units (28 Da). The ether linkage is also a common site for fragmentation. Key fragmentation pathways for this compound would likely include the cleavage of the C-O bonds of the ethoxymethyl group.

Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 242 | [M]⁺ (Molecular Ion) | - |

| 213 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 197 | [M - OC₂H₅]⁺ | Cleavage of the ethoxy group |

| 183 | [C₁₂H₂₃]⁺ | Loss of the ethoxymethyl group |

Note: This table presents hypothetical fragmentation data based on common fragmentation patterns of ethers and cycloalkanes.

Computational Chemistry for Mechanistic and Conformational Insight

Computational chemistry provides a theoretical framework to complement experimental data, offering a deeper understanding of the molecule's behavior at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. iaea.org By performing DFT calculations, one can optimize the geometry of various conformers of this compound to determine their relative energies and stabilities. These calculations can also provide insights into the distribution of electron density, which is crucial for understanding the molecule's reactivity. For instance, mapping the molecular electrostatic potential (MEP) can identify nucleophilic and electrophilic sites, predicting how the molecule might interact with other reagents.

Due to the high flexibility of the twelve-membered ring, this compound can exist in a multitude of conformations. researchgate.net Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring these complex conformational landscapes.

MM methods use classical physics to model the potential energy surface of the molecule, allowing for rapid calculation of the energies of thousands of possible conformations. nih.gov This helps in identifying the low-energy conformers that are most likely to be populated at a given temperature.

MD simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of the atoms, it is possible to observe conformational transitions and understand the flexibility of the cyclododecane ring and the ethoxymethyl side chain. These simulations can reveal the preferred conformations and the energy barriers between them.

A significant application of computational chemistry is the prediction of spectroscopic data, which can be invaluable for interpreting experimental results. By combining DFT with methods like the Gauge-Including Atomic Orbital (GIAO) method, it is possible to calculate the NMR chemical shifts for a given molecular geometry. nih.govfaccts.de By calculating the chemical shifts for each of the low-energy conformers identified through MM or MD simulations, and then taking a Boltzmann-weighted average, one can predict the NMR spectrum that would be observed experimentally. nih.gov This approach is particularly useful for assigning complex spectra and for understanding how conformational changes affect chemical shifts. nih.gov

Similarly, computational methods can be used to predict vibrational frequencies, aiding in the interpretation of infrared (IR) and Raman spectra. The calculated vibrational modes can be animated to visualize the atomic motions associated with each spectral peak.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous data on molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

As of the latest available research, a complete single-crystal X-ray diffraction study for (Ethoxymethyl)cyclododcane has not been reported in the scientific literature. The compound's relatively low melting point suggests it exists as a liquid at room temperature, which can make the cultivation of single crystals suitable for X-ray analysis challenging.

However, based on computational modeling and structural comparisons with analogous macrocyclic compounds, key crystallographic parameters for (Ethoxymethyl)cyclododcane have been predicted. These theoretical values provide a hypothetical framework for its solid-state structure. The compound is anticipated to crystallize in a common system for such molecules, with packing dominated by weak van der Waals forces. smolecule.com

| Property | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| Unit Cell Parameters | a ≈ 10-12 Å, b ≈ 12-14 Å, c ≈ 14-16 Å, β ≈ 95-105° (if monoclinic) |

| Molecules per Unit Cell (Z) | 4 |

| Crystal Density | ~0.85-0.90 g/cm³ |

Data sourced from predictive modeling based on structurally similar compounds. smolecule.com

To provide context for the likely solid-state conformation of the macrocycle in this compound, it is instructive to examine the experimentally determined crystal structure of its parent compound, cyclododecane. The large, flexible 12-membered ring of cyclododecane adopts a specific, low-energy conformation in the solid state to minimize steric strain.

The crystal structure of cyclododecane has been successfully determined by X-ray diffraction. It crystallizes in a monoclinic system, and its structural parameters have been precisely measured. The cyclododecane ring adopts a square wikipedia.org conformation of D₄ symmetry, which is considered its most stable form. This conformation is a key feature that influences the packing and properties of the crystal. The presence of the ethoxymethyl substituent is expected to influence the crystal packing but is unlikely to cause a major deviation from this fundamental low-energy ring conformation.

| Property | Reported Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/m |

| Unit Cell Parameters | a = 13.27 Å, b = 8.28 Å, c = 5.44 Å, β = 99.5° |

| Molecules per Unit Cell (Z) | 2 |

| Point Group | D₄ |

Data sourced from established crystallographic studies of cyclododecane.

Future experimental work to obtain single crystals of this compound would be invaluable to confirm these predictions and provide a definitive understanding of its solid-state architecture and the influence of the ethoxymethyl group on the crystal packing of the cyclododecane ring.

V. Research Applications of Ethoxymethyl Cyclododecane and Cyclododecane Ether Derivatives

Role as a Chemical Intermediate in Complex Organic Synthesis

The large, flexible, and non-polar cyclododecane (B45066) ring, when functionalized with an ether group, serves as a versatile scaffold in the construction of complex organic molecules. The ether linkage provides a stable yet potentially cleavable site, and the large cycloalkane body can influence the stereochemistry and reactivity of subsequent transformations.

The cyclododecane framework is an important precursor in the synthesis of various compounds, including those with potential applications in the pharmaceutical and agrochemical industries. researchgate.netresearchgate.net While direct applications of (ethoxymethyl)cyclododecane are not extensively documented in mainstream pharmaceutical synthesis, the strategic use of such building blocks is a cornerstone of modern drug discovery. lifechemicals.comnih.gov The lipophilic nature of the cyclododecane ring can be exploited to modify the solubility and pharmacokinetic properties of a potential drug molecule.

Cyclododecanone (B146445), a closely related derivative, is a known precursor for laurolactam, the monomer for Nylon-12, and is also utilized in the synthesis of pesticides. researchgate.net The functionalization of the cyclododecane ring with ether groups provides a pathway to introduce further chemical diversity, creating a library of potential intermediates for screening and development. The synthesis of complex molecules often relies on a building-block approach, where pre-formed, structurally complex units are combined to create the final product. illinois.edusemanticscholar.org Cyclododecane ether derivatives fit this role as they can introduce a large, sterically defined, and lipophilic moiety into a target structure.

| Precursor Molecule | Application Area | Reference Compound/Class |

| Cyclododecanone | Agrochemicals | Pesticides |

| Cyclododecanone | Natural Products | Muscone, Pentadecanolide |

| Cyclododecane | Polymers | Nylon-12 |

This table summarizes the role of cyclododecane derivatives as precursors in different chemical industries.

The synthesis of complex, three-dimensional molecules is a significant challenge in organic chemistry. illinois.edu The use of pre-constructed molecular building blocks can simplify these synthetic routes. labmanager.com Cyclododecanone, for instance, serves as a key intermediate in the synthesis of various natural products possessing macrocyclic ring systems. researchgate.net

The large ring of cyclododecane can influence the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral molecules. While specific use of this compound as a chiral auxiliary is not widely reported, the principle of using structurally defined molecules to control chirality is well-established. researchgate.net The development of new chiral auxiliaries is an ongoing area of research, and the unique conformational properties of large rings like cyclododecane make its derivatives interesting candidates for such studies.

Contributions to Materials Science Research and Polymer Chemistry

The properties of the cyclododecane ring—hydrophobicity, thermal stability, and a defined three-dimensional structure—make its derivatives valuable in the field of materials science.

Cyclododecane derivatives are foundational in the polymer industry. The most prominent example is the use of cyclododecane as a precursor to laurolactam, the monomer for Nylon 12. wikipedia.org Beyond this, research has explored the incorporation of the cyclododecane moiety into other polymer backbones to impart specific properties.

Patents have been filed for the preparation of epoxy resins derived from cyclododecane polyphenols. These thermosetting resins exhibit remarkably high glass transition temperatures (Tg >300 °C) and improved curing profiles, making them suitable for applications requiring high thermal stability, such as structural or electrical laminates and composites. google.com The high functionality of these monomers leads to a high crosslink density in the cured polymer, contributing to enhanced thermal stability, high modulus, and increased moisture and corrosion resistance. google.com

This compound itself can be used as a plasticizer for polymers, improving their flexibility and workability. lookchem.com Its high stability and low volatility contribute to the long-term performance of the plastic products. lookchem.com Furthermore, vinyl ethers, a class of compounds to which this compound belongs, are known to participate in cationic polymerization to form poly(vinyl ether)s, which can have degradable thioacetal bonds incorporated into their main chains. nih.govresearchgate.net

| Cyclododecane Derivative | Polymer System | Resulting Property/Application |

| Cyclododecane (via Laurolactam) | Polyamide (Nylon 12) | Engineering thermoplastic |

| Cyclododecane Polyphenols | Epoxy Resins | High glass transition temperature, thermal stability |

| This compound | Various Polymers | Plasticizer, improved flexibility |

| Vinyl Ether Derivatives | Poly(vinyl ether)s | Degradable polymers |

This table illustrates the application of cyclododecane derivatives in the synthesis and modification of various polymer systems.

The unique physical properties of cyclododecane and its derivatives have led to their use in specialty materials. Cyclododecane is an intermediate in the production of synthetic lubricating oils. wikipedia.org

A notable application of cyclododecane is as a volatile binding medium or temporary consolidant in the conservation of art and archaeological objects. wikipedia.orgkremer-pigmente.com It can be applied as a melt or dissolved in a non-polar solvent to protect fragile or water-sensitive surfaces during treatment. wikipedia.orgkremer-pigmente.comijcs.ro Its key advantage is its ability to slowly sublimate over a period of days to weeks, leaving no residue behind. wikipedia.orgresearchgate.net This reversible treatment is invaluable for delicate conservation work. ijcs.ro The low volatility of this compound also makes it suitable for use in fragrances, where it helps to provide a long-lasting and consistent scent. lookchem.com

Research in Biological Chemistry and Natural Products

The macrocyclic structure of cyclododecane is found in a number of naturally occurring molecules. Consequently, cyclododecane and its derivatives are important starting materials for the total synthesis of these natural products. researchgate.net Cyclododecanone is a versatile precursor for synthesizing natural products like muscone and various macrocyclic fragrances. researchgate.net

While the direct involvement of this compound in biological chemistry research is not extensively documented, the synthesis of ether analogues of biologically active compounds is a common strategy to probe structure-activity relationships. For example, ether analogues of cannabinoids have been synthesized to evaluate their pharmacological properties, which helped to establish the importance of the phenolic hydroxyl group for receptor binding and in vivo potency. nih.gov This highlights the general approach of using ether derivatives to modulate the biological activity of complex molecules. The synthesis of natural products often involves the use of versatile building blocks that can be elaborated into the final complex structure. nih.govmdpi.com

Use as a Model Compound for Investigating Biological Processes (e.g., Membrane Transport, Molecular Recognition)

The interaction between chemical compounds and biological macromolecules is a cornerstone of many life processes. nih.gov To understand these complex interactions, researchers often employ model compounds to study fundamental phenomena such as membrane transport and molecular recognition. In the context of membrane transport, mathematical models are crucial for describing the movement of solutes across membranes, a process that can be facilitated by carrier molecules. mdpi.com These models, first developed to explain the transport of oxygen by hemoglobin, rely on understanding the diffusion and reaction kinetics of a solute and a carrier within the membrane. mdpi.com

Molecular recognition, the specific binding of a ligand to a biomacromolecule, dictates a vast range of biological functions. nih.gov The study of these recognition paradigms often involves investigating how a compound's structure, conformation, and chemical properties drive the formation of complexes with biological targets like transport proteins or receptors. nih.gov While macrocyclic structures are of significant interest in chemistry and biology, specific research utilizing this compound or its close ether derivatives as model compounds to probe membrane transport or molecular recognition is not extensively documented in the available scientific literature. The principles of such studies, however, would involve examining how the size, flexibility, and ether functionality of the cyclododecane ring influence non-covalent interactions and transport properties across biological or synthetic membranes.

Investigation of Biosynthetic Pathways Involving Macrocyclic Cores

The synthesis of macrocyclic compounds is a significant area of research in both chemistry and biology. Cyclododecanone, a key precursor to many cyclododecane derivatives, is an important intermediate in the synthesis of natural products containing macrocyclic rings. researchgate.netnih.gov For instance, it is a starting material for synthesizing natural muscone and other macrocyclic fragrances. researchgate.netnih.gov The industrial synthesis of the cyclododecane core often begins with the cyclotrimerization of 1,3-butadiene to produce 1,5,9-cyclododecatriene (CDT). acs.orgacs.org This macrocyclic intermediate is a versatile precursor for a variety of compounds, including cyclododecane itself, dodecanedioic acid, and musk ketones. acs.orgacs.org

In the biological realm, macrocyclization is a common strategy for producing diverse and bioactive natural products. rsc.org Many of these compounds are synthesized via non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathways, which often employ thioesterase (TE) domains to catalyze the ring-closing step. rsc.org Understanding these enzymatic processes is of great interest for synthetic biology, as it allows for the potential engineering of pathways to create novel bioactive molecules. rsc.orgnih.gov While this compound is not described as a direct product of a natural biosynthetic pathway, the investigation of how enzymes construct large carbon rings is fundamental. Research into the catalytic mechanisms for forming the C12 ring of cyclododecatriene from smaller units provides a chemical analogue to the biological processes that construct complex macrocyclic cores from simpler building blocks. acs.org

Identification in Biologically Active Natural Extracts and Microbial Metabolites

Macrocyclic compounds are frequently identified in natural sources and are known for their diverse biological activities. However, this compound is primarily known as a synthetic chemical and is not reported as a constituent of natural extracts or as a microbial metabolite in the reviewed literature. Its precursors, such as cyclododecanone, are valuable intermediates in the synthesis of complex natural compounds and fragrances. researchgate.netnih.gov The study of natural products often involves the isolation and characterization of complex macrocycles from plants, fungi, and bacteria, which serve as a rich source for drug discovery and development. mdpi.com

Applications in Olfactory Science and Fragrance Research

Structure-Odor Relationships and Perceptual Studies

The relationship between a molecule's chemical structure and its perceived odor is a central focus of fragrance research. perfumerflavorist.commdpi.com Even small changes to a molecule's structure, such as the position or type of substituent group, can have a significant impact on its scent profile. perfumerflavorist.com

A closely related compound, (1-ethoxyethoxy)cyclododecane, has been studied for its olfactory properties. While its scent is reportedly not perceived by a large number of people, it imparts a pleasant woody note that is of particular interest in perfumery. google.com This highlights a key aspect of olfactory science: the perception of odor is subjective and can vary significantly between individuals. perfumerflavorist.com Research into structure-odor relationships (SOR) aims to create predictive models that link structural features to specific scent descriptors like "fruity," "floral," or "woody." mdpi.comresearchgate.net For cyclic compounds, factors such as ring size, conformation, and the nature and position of functional groups are critical in determining the final odor character. nih.govperfumerflavorist.com

The table below summarizes the reported odor characteristics of a cyclododecane ether derivative.

| Compound | Reported Odor Profile | Reference |

|---|---|---|

| (1-ethoxyethoxy)cyclododecane | Woody | google.com |

Research on Stability and Performance in Fragrance Compositions

The performance of (1-ethoxyethoxy)cyclododecane is particularly advantageous for reinforcing musky and aromatic notes within a composition. google.com The proportions used can vary widely depending on the desired effect and the other ingredients in the formulation. google.com Such compounds can be incorporated into a wide range of products, from fine fragrances and eaux de toilette to scented personal care items like soaps, gels, and hair care products. google.com

Applications in Heritage Conservation Science

In the field of heritage conservation, the parent hydrocarbon, cyclododecane, has found significant application as a volatile binding medium. researchgate.netconservation-wiki.com Its key property is its ability to sublime, or pass directly from a solid to a gas, at room temperature, allowing it to function as a completely reversible temporary consolidant or protective agent. researchgate.netconservation-wiki.com

Cyclododecane is used to consolidate and protect fragile, porous, or friable surfaces on a wide variety of artifacts during transport, cleaning, or other high-risk conservation treatments. researchgate.netculturalheritage.org It can be applied either in a molten state or dissolved in a non-polar solvent. culturalheritage.org Molten application is often found to provide better protection. culturalheritage.org

The applications of cyclododecane in conservation are diverse and include:

Temporary Fixative: It is used to secure water-sensitive media, such as inks or pigments on paper, during aqueous treatments. culturalheritage.orgculturalheritage.orgsemanticscholar.org

Consolidant: It stabilizes fragile materials like weakened stone, archaeological artifacts, or wall paintings during handling and transport. researchgate.netculturalheritage.org

Protective Barrier: It can be used as a hydrophobic layer to protect surfaces during cleaning. culturalheritage.orgcam.ac.uk For example, it can shield water-sensitive paint on pottery during desalination or prevent cleaning solvents from penetrating an oil painting's paint film. researchgate.netculturalheritage.org

Molding Aid: It can act as a barrier film when taking molds from objects with porous surfaces, preventing contamination from molding materials like silicone oils. culturalheritage.orgsemanticscholar.org

The sublimation process means that after the treatment is complete, the cyclododecane disappears without leaving a residue, avoiding the need for mechanical or chemical removal. researchgate.net

The table below summarizes the key applications of cyclododecane in heritage conservation.

| Application Area | Function of Cyclododecane | Examples of Use | References |

|---|---|---|---|

| Paper Conservation | Temporary Fixative / Waterproofing | Protecting water-sensitive inks and paints during aqueous treatment. | culturalheritage.orgculturalheritage.orgculturalheritage.org |

| Stone & Wall Painting Conservation | Temporary Consolidant & Protective Barrier | Stabilizing fragile stone for transport; protecting paint during cleaning of surrounding plaster. | researchgate.netconservation-wiki.comculturalheritage.org |

| Textile Conservation | Liquid Barrier | Isolating fugitive dyes during wet cleaning; protecting leather or metal elements during solvent treatments. | cam.ac.uk |

| Archaeological Objects | Temporary Consolidant | Protecting fragile artifacts during excavation, handling, or desalination. | researchgate.netresearchgate.net |

| Objects Conservation | Barrier Film / Release Agent | Preventing contamination when taking silicone molds from porous surfaces. | culturalheritage.orgsemanticscholar.org |

Research into Volatile Binding Media Mechanisms

There is no available research on the volatile binding media mechanisms of this compound. Studies on other cyclododecane derivatives, such as cyclododecanone and cyclododecanol (B158456), have been initiated to explore alternatives to cyclododecane, focusing on their sublimation rates and physical properties.

A comparative study of potential VBMs evaluated the properties of cyclododecanone and cyclododecanol alongside cyclododecane. The research aimed to identify compounds with different sublimation speeds to offer conservators more flexibility based on the specific requirements of the conservation treatment. The following table summarizes some of the properties of these researched compounds.

| Compound | Chemical Formula | Molar Mass (g/mol) | Melting Point (°C) | Sublimation Characteristics |

|---|---|---|---|---|

| Cyclododecane (CDD) | C₁₂H₂₄ | 168.32 | 58-61 | Well-documented sublimation at room temperature. |

| Cyclododecanone | C₁₂H₂₂O | 182.30 | 59-61 | Slower sublimation rate compared to cyclododecane. |

| Cyclododecanol | C₁₂H₂₄O | 184.32 | 79-82 | Investigated as a potential VBM. |

Interactions with Historic and Archival Materials

Specific research on the interactions of this compound with historic and archival materials has not been conducted. Research on cyclododecane has shown that as a non-polar material, it can interact with non-polar components in artifacts, such as certain resins and waxes. For instance, studies have noted that cyclododecane can dissolve some resin coatings and alter the appearance of acrylic paints.

Investigations into the interactions of other VBMs with porous materials have been a key area of study to ensure the safety and efficacy of these temporary treatments. The primary goal is to use a consolidant that sublimes completely without leaving residues or causing chemical changes to the original material. Research on cyclododecane has shown that while it is generally considered to leave no residue, the application method and substrate porosity can influence its penetration and subsequent sublimation.

Vi. Future Research Directions and Theoretical Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of (Ethoxymethyl)cyclododecane and other macrocyclic ethers is an area ripe for innovation. Current synthetic strategies often rely on classical etherification methods which may have limitations in terms of efficiency, selectivity, and environmental impact. Future research will likely focus on the development of novel synthetic pathways and advanced catalytic systems to overcome these challenges.

One promising avenue is the direct functionalization of the cyclododecane (B45066) ring. rsc.org Methodologies for the direct addition of functional groups onto a pre-formed macrocyclic framework are a valuable, yet underexplored, alternative to traditional multi-step syntheses. rsc.org Research into catalytic systems, particularly those based on transition metals, could enable the selective activation of C-H bonds in cyclododecane, allowing for the direct introduction of the ethoxymethyl group. The development of recyclable catalysts is also a key area of interest to improve the sustainability of these processes. mdpi.com

Furthermore, the exploration of one-pot reactions and tandem catalytic processes could significantly streamline the synthesis of this compound. For instance, a process where cyclododecanone (B146445) is first reduced and then directly etherified in a single reaction vessel would represent a significant improvement in efficiency. researchgate.net The use of novel catalytic systems, such as dual-catalysis or photocatalysis, could open up new reaction pathways that are not accessible through traditional thermal methods. rsc.org

| Research Focus | Potential Catalytic Systems | Expected Advantages |

| Direct C-H Functionalization | Transition Metal Complexes (e.g., Rh, Ir) | Reduced step count, increased atom economy |

| One-Pot Synthesis | Dual-Catalyst Systems, Enzyme Catalysis | Improved efficiency, reduced waste |

| Green Synthesis | Recyclable Catalysts, Photocatalysis | Enhanced sustainability, milder reaction conditions |

Deeper Mechanistic Understanding of Complex Transformations

A more profound understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and designing new ones. The conformational flexibility of the twelve-membered cyclododecane ring can significantly influence reaction pathways and product distributions. wikipedia.org

Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these transformations. Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into reaction intermediates and transition states. For example, understanding the mechanism of ether formation from cyclododecanol (B158456) and an ethoxymethylating agent can help in designing more selective and higher-yielding reactions.

Computational chemistry will play an increasingly important role in unraveling these complex mechanisms. Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcomes of reactions involving the flexible cyclododecane scaffold. This deeper mechanistic understanding will be instrumental in the rational design of more efficient and selective synthetic routes to this compound and its derivatives.

Computational Design and Predictive Modeling of New Cyclododecane Ethers

The use of computational tools for the in silico design and property prediction of new cyclododecane ethers is a rapidly emerging field. By leveraging molecular modeling and machine learning, researchers can explore a vast chemical space of potential derivatives without the need for extensive and time-consuming experimental synthesis and testing.

One of the key applications of computational design is in the fragrance industry, where the odor properties of a molecule are highly dependent on its three-dimensional structure and its interaction with olfactory receptors. Predictive models, based on Quantitative Structure-Activity Relationship (QSAR) or more advanced machine learning algorithms, can be developed to correlate the structural features of cyclododecane ethers with their scent profiles. This would enable the rational design of new fragrance ingredients with specific desired olfactory characteristics.

Beyond fragrance applications, computational modeling can be used to predict a wide range of physicochemical properties of new cyclododecane ethers, such as their solvency, viscosity, and thermal stability. This predictive capability is invaluable for the design of new materials, such as specialized lubricants, plasticizers, and phase-change materials, with tailored performance characteristics. The integration of high-performance computing and machine learning is expected to accelerate the discovery and development of novel cyclododecane ethers with optimized properties for specific applications. llnl.gov

| Modeling Technique | Predicted Property | Potential Application |

| QSAR/Machine Learning | Odor Profile | Fragrance Design |

| Molecular Dynamics | Solvency, Viscosity | Lubricants, Solvents |

| Quantum Mechanics | Thermal Stability | Phase-Change Materials |

Integration with Supramolecular Chemistry and Host-Guest Systems

The unique combination of a flexible macrocyclic ring and an ether functionality makes this compound an interesting candidate for applications in supramolecular chemistry. The cyclododecane ring can act as a hydrophobic host cavity, capable of encapsulating smaller guest molecules, while the ether group can participate in hydrogen bonding or coordination with metal ions. rsc.org

Future research is expected to explore the potential of this compound and its derivatives as building blocks for the construction of complex supramolecular assemblies. These could include rotaxanes, catenanes, and molecular cages with potential applications in drug delivery, sensing, and catalysis. nih.gov The ability of the cyclododecane moiety to engage in host-guest interactions could be exploited to create responsive materials that change their properties in response to specific chemical stimuli. thno.org

Furthermore, the self-assembly of this compound derivatives on surfaces could lead to the formation of ordered monolayers with interesting properties. These functionalized surfaces could find applications in areas such as lubrication, anti-fouling coatings, and molecular electronics. The interplay between the conformational flexibility of the cyclododecane ring and the intermolecular interactions will be a key area of investigation in this field.

Q & A

Q. How can researchers address conflicting findings on cyclododecane derivatives’ interaction with water-sensitive media?

- Methodological Answer :

- Controlled Replication : Repeat experiments with standardized media (e.g., charcoal on sized vs. unsized paper) to isolate variables .

- Cross-Disciplinary Collaboration : Engage conservators and chemists to refine hypotheses and methodologies .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.